molecular formula C21H16O B14635620 2,3-Diphenyl-1H-inden-1-ol CAS No. 53347-50-5

2,3-Diphenyl-1H-inden-1-ol

Cat. No.: B14635620
CAS No.: 53347-50-5
M. Wt: 284.3 g/mol
InChI Key: DRUXNIJEGLUQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-1H-inden-1-ol is a polycyclic aromatic compound featuring an indenol backbone substituted with phenyl groups at the 2- and 3-positions. The hydroxyl group at the 1-position and the fused bicyclic structure contribute to its unique electronic and steric properties. The diphenyl substituents likely enhance lipophilicity and π-π stacking interactions, distinguishing it from simpler indenol derivatives .

Properties

CAS No.

53347-50-5

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2,3-diphenyl-1H-inden-1-ol

InChI

InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21-22H

InChI Key

DRUXNIJEGLUQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1H-inden-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diphenyl-1H-indene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or platinum complexes.

Industrial Production Methods: In an industrial setting, the production of 2,3-Diphenyl-1H-inden-1-ol may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of 2,3-diphenyl-1H-inden-1-one.

    Reduction: Formation of 2,3-diphenylindane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Diphenyl-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,3-Diphenyl-1H-inden-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,3-Diphenyl-1H-inden-1-ol and related indenol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2,3-Diphenyl-1H-inden-1-ol Phenyl at 2,3; hydroxyl at 1 C21H16O 284.36 High lipophilicity, potential for π-π interactions; applications in catalysis or drug design. -
2,3-Dihydro-1H-inden-1-ol No substituents; hydroxyl at 1 C9H10O 134.18 Simpler structure; used as a precursor in organic synthesis.
3-Hydroxy-2,3-dihydro-1H-inden-1-one Ketone at 1; hydroxyl at 3 C9H8O2 148.16 Increased electrophilicity due to ketone; reactive in condensation reactions.
5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol Benzyloxy at 5; hydroxyl at 1 C16H16O2 240.29 Enhanced solubility due to ether group; potential antioxidant activity.
6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol Amino at 6; dimethyl at 3 C11H15NO 177.25 Basic amino group improves water solubility; possible use in medicinal chemistry.
2,3-Dihydro-2-phenyl-1H-inden-5-ol Phenyl at 2; hydroxyl at 5 C15H14O 210.28 Altered hydroxyl position affects hydrogen-bonding capacity and reactivity.

Key Findings:

Functional Group Influence :

  • The hydroxyl group at the 1-position in 2,3-Diphenyl-1H-inden-1-ol distinguishes it from analogs like 2,3-dihydro-2-phenyl-1H-inden-5-ol (hydroxyl at 5) . This positional difference alters hydrogen-bonding networks and acidity.
  • Replacement of the hydroxyl with a ketone (e.g., 3-hydroxy-2,3-dihydro-1H-inden-1-one) introduces electrophilic reactivity, enabling participation in nucleophilic additions .

Substituent Effects: The diphenyl groups in the target compound increase steric bulk and lipophilicity compared to unsubstituted 2,3-dihydro-1H-inden-1-ol . This could enhance binding affinity in hydrophobic environments, such as enzyme active sites.

Analytical Characterization: Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as applied to cathinone derivatives in , are critical for differentiating positional isomers and confirming substituent patterns in indenol analogs .

Safety and Handling :

  • Derivatives like 3,3-dimethylindan-5-ol (CAS 4957-24-8) highlight the importance of steric hindrance in reducing reactivity, which may influence safety protocols during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.